molecular formula C8H16N2O2S B1527883 Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate CAS No. 218944-58-2

Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate

Cat. No.: B1527883
CAS No.: 218944-58-2
M. Wt: 204.29 g/mol
InChI Key: KYZYVGBBYFHROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate is a chemical compound with the molecular formula C7H14N2O2S . It has a molecular weight of 190.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Catalysis

Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate is a compound that has been explored in various synthetic and catalytic contexts. For example, phosphine ligands with tert-butylmethylphosphino groups have been synthesized for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the utility of tert-butyl groups in facilitating high enantioselectivities and catalytic activities (Imamoto et al., 2012). Additionally, the synthesis of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate as a source of the MeNHCH2− synthon highlights the role of tert-butyl carbamate derivatives in providing functionalized carbamates through reactions with various electrophiles (Guijarro et al., 1996).

Unnatural Amino Acids and NMR Tagging

The study of O-tert-butyltyrosine, an unnatural amino acid, illustrates the potential of tert-butyl groups as NMR tags for high-molecular-weight systems and for measuring submicromolar ligand binding affinities. The tert-butyl group presents a unique NMR signal that can enhance the observation of protein-ligand interactions and structural characteristics in large protein systems without the need for isotope labeling (Chen et al., 2015).

Insecticidal Applications

Spirocyclopropanated analogues of imidacloprid and thiacloprid have been developed from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, showcasing the role of tert-butyl carbamate derivatives in the synthesis of novel insecticides. The key synthesis steps involve cocyclization reactions that lead to products with potential agricultural applications (Brackmann et al., 2005).

Drug Synthesis Intermediates

Tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is an important intermediate in the synthesis of biologically active compounds such as osimertinib (AZD9291). Research into rapid synthetic methods for this compound highlights its significance in pharmaceutical manufacturing, where it serves as a key step in the production of targeted cancer therapies (Zhao et al., 2017).

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

tert-butyl N-(2-amino-2-sulfanylideneethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-8(2,3)12-7(11)10(4)5-6(9)13/h5H2,1-4H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZYVGBBYFHROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712377
Record name tert-Butyl (2-amino-2-sulfanylideneethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218944-58-2
Record name tert-Butyl (2-amino-2-sulfanylideneethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate
Reactant of Route 2
Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate
Reactant of Route 5
Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.